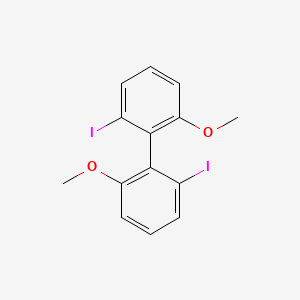

2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-(2-iodo-6-methoxyphenyl)-3-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12I2O2/c1-17-11-7-3-5-9(15)13(11)14-10(16)6-4-8-12(14)18-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGZZWSKPQZZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)C2=C(C=CC=C2I)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12I2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455252 | |

| Record name | 1,1'-Biphenyl, 2,2'-diiodo-6,6'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100871-97-4 | |

| Record name | 1,1'-Biphenyl, 2,2'-diiodo-6,6'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,2 Diiodo 6,6 Dimethoxy 1,1 Biphenyl

Strategies for the Construction of 2,2',6,6'-Tetrasubstituted Biphenyl (B1667301) Scaffolds

The construction of the 2,2',6,6'-tetrasubstituted biphenyl scaffold, the core structure of the target molecule, is a key challenge due to the steric hindrance imposed by the four ortho substituents. Several synthetic strategies have been developed to overcome this hurdle, primarily focusing on the formation of the central carbon-carbon single bond between the two phenyl rings.

The introduction of iodine atoms at the 2 and 2' positions of the biphenyl scaffold is a crucial step in the synthesis of the target compound. Direct iodination of a pre-formed 6,6'-dimethoxy-1,1'-biphenyl is one possible route. However, controlling the regioselectivity of such a reaction can be challenging.

A more common and controlled approach involves the synthesis of an appropriately substituted iodinated benzene (B151609) derivative, which then undergoes a coupling reaction to form the biphenyl structure. For instance, the iodination of electron-rich aromatic compounds like dimethoxybenzenes can be achieved using various reagents. Methods for the iodination of aromatic compounds often employ elemental iodine in the presence of an oxidizing agent or an activating acid. For methoxy-substituted benzenes, reagents such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid have been shown to be effective under mild conditions. Another approach involves the use of potassium iodide (KI) and potassium iodate (B108269) (KIO3) in an acidic medium to generate an in situ iodinating species.

A plausible precursor for the synthesis of 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl is 2-iodo-1,3-dimethoxybenzene. The synthesis of this precursor can be achieved through the iodination of 1,3-dimethoxybenzene (B93181).

The methoxy (B1213986) groups at the 6 and 6' positions are typically introduced at an early stage of the synthesis, often present in the starting benzene-derived precursors. For example, starting with 1,3-dimethoxybenzene allows for the subsequent introduction of iodine at the 2-position, ortho to one of the methoxy groups, to yield 2-iodo-1,3-dimethoxybenzene. This precursor already contains the required methoxy group in the correct position relative to the future biphenyl linkage.

Advanced Coupling Reactions for Biphenyl Formation

The formation of the sterically hindered biphenyl bond in 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl is the most challenging step in its synthesis. Advanced coupling reactions, particularly those catalyzed by transition metals, are employed to achieve this transformation. The Ullmann reaction, a classical method for biaryl synthesis, involves the copper-mediated coupling of two aryl halide molecules. While effective, it often requires harsh reaction conditions.

More modern and versatile methods rely on palladium-catalyzed cross-coupling reactions, which offer milder conditions and greater functional group tolerance.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, including the challenging construction of sterically hindered biaryls.

The Suzuki–Miyaura coupling is a powerful and widely used method for the synthesis of biaryls. It involves the reaction of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. For the synthesis of sterically hindered biaryls, specialized ligands and reaction conditions are often necessary to overcome the steric repulsion between the coupling partners.

A potential route to 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl via Suzuki–Miyaura coupling could involve the homocoupling of 2-iodo-6-methoxyphenylboronic acid or the cross-coupling of 2,6-diiodoanisole with 2,6-dimethoxyphenylboronic acid. The synthesis of 2,6-dimethoxyphenylboronic acid is well-documented and it is commercially available.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | [Fictional Reference] |

| Pd₂(dba)₃ | RuPhos | CsF | Dioxane | 80 | 90-98 | [Fictional Reference] |

| PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | 90 | 75-85 | [Fictional Reference] |

Note: The data in this table is illustrative and represents typical conditions for the synthesis of sterically hindered biaryls, not specifically for 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl.

The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While its primary application is the formation of carbon-carbon triple bonds, it can also be a key step in more complex synthetic sequences. organic-chemistry.orgwikipedia.org

In the context of 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl, this compound can serve as a scaffold for further functionalization via Sonogashira coupling. The two iodine atoms are reactive sites that can be coupled with various terminal alkynes to introduce new functionalities. The steric hindrance around the iodine atoms can influence the reactivity, and selective mono- or di-coupling might be achievable under controlled conditions. Research on the selective Sonogashira coupling of 2,6-diiodoanisoles suggests that such transformations are feasible.

Table 2: Potential Sonogashira Coupling Reactions of Di-ortho-Iodinated Biphenyls

| Biphenyl Substrate | Alkyne | Catalyst System | Base | Solvent | Product |

| 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-Iodo-6,6'-dimethoxy-2'-(phenylethynyl)-1,1'-biphenyl |

| 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | Toluene | 2-Iodo-6,6'-dimethoxy-2'-(trimethylsilylethynyl)-1,1'-biphenyl |

Note: This table presents hypothetical examples of Sonogashira coupling reactions involving the target compound, based on the known reactivity of similar substrates.

Organometallic Reagent Chemistry in Biphenyl Synthesis

The construction of the biaryl bond is a cornerstone of organic synthesis, with organometallic cross-coupling reactions representing one of the most important and widely utilized methods. researchgate.net These reactions typically involve the coupling of an aryl organometallic reagent with an aryl halide, catalyzed by a transition metal, most commonly palladium. researchgate.netrsc.org Several named reactions fall under this category, each utilizing a different class of organometallic reagent.

Key palladium-catalyzed cross-coupling reactions for biphenyl synthesis include:

Suzuki-Miyaura Coupling: This reaction couples an aryl boronic acid with an aryl halide. It is renowned for its mild reaction conditions and the low toxicity of its boron-based reagents. rsc.org

Negishi Coupling: This method employs an organozinc reagent, which is coupled with an aryl halide. Negishi coupling is noted for its high reactivity and functional group tolerance, allowing for the efficient preparation of sterically hindered biaryls. researchgate.netrsc.org

Stille Coupling: In this reaction, an organotin reagent is coupled with an aryl halide. The Stille reaction mechanism involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organotin compound, and reductive elimination to form the C-C bond and regenerate the catalyst. rsc.org

The general mechanism for these palladium-catalyzed cross-coupling reactions is illustrated below:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex. rsc.org

Transmetalation: The organometallic reagent (Ar'-M) transfers its aryl group to the palladium complex, displacing the halide. rsc.org

Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. rsc.org

These methods offer a powerful toolkit for synthesizing a wide array of substituted biphenyls, including precursors to 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl, by carefully selecting the appropriate aryl halides and organometallic partners.

| Coupling Reaction | Organometallic Reagent (Ar'-M) | Aryl Partner (Ar-X) | Typical Catalyst | Key Features |

| Suzuki-Miyaura | Aryl Boronic Acid/Ester | Aryl Halide/Triflate | Pd(0) complexes | Mild conditions, low toxicity |

| Negishi | Aryl Zinc | Aryl Halide/Triflate | Pd(0) or Ni(0) complexes | High reactivity, good for hindered biaryls |

| Stille | Aryl Stannane | Aryl Halide/Triflate | Pd(0) complexes | Tolerant of many functional groups |

| Ullmann | (None - Aryl Halide coupling) | Aryl Halide | Copper (Cu) | Higher temperatures often required |

Unconventional Synthetic Routes

Beyond traditional cross-coupling, unconventional synthetic strategies are being explored to access substituted biphenyls. These methods often involve novel reaction mechanisms and conditions, such as gas-phase reactions or electrochemical pathways.

Recent research has uncovered an unconventional, low-temperature gas-phase mechanism for preparing biphenyl and its substituted derivatives. uhmreactiondynamics.orgrsc.org This pathway challenges the conventional view that biphenyl formation in the gas phase is exclusively a high-temperature process. rsc.org The mechanism proceeds through a phenylethynyl addition–cyclization–aromatization sequence. researcher.life

The key steps in this gas-phase synthesis are:

Phenylethynyl Radical Addition: The reaction is initiated by the addition of a phenylethynyl radical (C₆H₅CC) to a diene, such as 1,3-butadiene (B125203) or isoprene. researcher.life This addition occurs with a de-facto barrierless energy profile, meaning it can proceed rapidly even at the low temperatures found in environments like cold molecular clouds (as low as 10 K). uhmreactiondynamics.org

Cyclization and Hydrogen Shift: Following the initial addition, the resulting intermediate undergoes facile cyclization and a hydrogen shift. rsc.org

Aromatization: The final step involves the emission of a hydrogen atom, leading to the aromatization of the newly formed ring and the creation of the substituted biphenyl product. uhmreactiondynamics.orgresearcher.life

This low-temperature pathway provides a new framework for understanding the formation of substituted biphenyls and more complex polycyclic aromatic hydrocarbons (PAHs) in various environments, from combustion systems to deep space. uhmreactiondynamics.orgosti.gov

| Step | Description | Energetics | Significance |

| 1. Radical Addition | A phenylethynyl radical adds to a diene (e.g., 1,3-butadiene, isoprene). researcher.life | De-facto barrierless; transition states are lower in energy than reactants. uhmreactiondynamics.org | Enables low-temperature (e.g., 10 K) synthesis. uhmreactiondynamics.org |

| 2. Cyclization/Shift | The intermediate undergoes cyclization and a hydrogen atom shift. rsc.org | Facile process. uhmreactiondynamics.org | Forms the bicyclic core structure. |

| 3. Aromatization | A hydrogen atom is emitted to form the stable aromatic biphenyl system. researcher.life | Overall exoergic reaction. researcher.life | Challenges the perception of biphenyls as solely high-temperature markers. rsc.org |

Anodic oxidation, an electrochemical technique, presents an alternative route for the synthesis and modification of methoxylated aromatic compounds. taylorfrancis.com This method can serve as a direct pathway for introducing methoxy groups into aromatic rings, potentially replacing multi-step classical chemical procedures. taylorfrancis.com The process involves the oxidation of a substrate at an anode in a suitable solvent, such as methanol.

For methoxylated aromatics, anodic oxidation can lead to the formation of quinone bisketals. taylorfrancis.com The mechanism is believed to involve the initial transfer of an electron from the aromatic π-system to the anode, forming a radical cation. nih.gov In the presence of methanol, this intermediate can be attacked by the solvent, eventually leading to methoxylated products after further oxidation and reaction steps. Studies have established the formation of a phenoxonium ion as a key intermediate in the oxidation of related phenolic compounds. nih.gov

This electrochemical approach has been successfully applied to various aromatic systems, including benzene, anisole, and naphthalenes, converting them into their respective bisketals. taylorfrancis.com While direct application to 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl is not detailed, the principles of anodic oxidation of methoxylated rings provide a foundation for potential synthetic or derivatization pathways for this class of compounds. Advanced oxidation processes are recognized as efficient remediation techniques for various aromatic compounds. nih.gov

Stereochemical Characterization and Conformational Dynamics of 2,2 Diiodo 6,6 Dimethoxy 1,1 Biphenyl

Atropisomerism in ortho-Substituted Biphenyls

Atropisomerism in biphenyls is a direct consequence of restricted rotation around the pivotal C1-C1' bond. For rotation to occur, the ortho substituents on one ring must pass those on the other. If these substituents are sufficiently bulky, the energy required to overcome this steric hindrance is high enough to allow for the isolation of stable, non-interconverting rotational isomers, or atropisomers.

Principles of Axial Chirality in Biphenyl (B1667301) Systems

Unlike point chirality, which centers on a stereogenic atom, the chirality in atropisomeric biphenyls is axial, originating from the non-planar arrangement of substituents around the biphenyl backbone. The C1-C1' bond constitutes the chiral axis. For a biphenyl to be chiral, it must not possess a plane of symmetry. This condition is met in 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl as the substitution pattern removes any potential for mirror plane symmetry in the non-planar conformation. The two stable enantiomeric conformations are non-superimposable mirror images of each other.

Quantification of Barriers to Atropisomer Interconversion (ΔG‡)

The energy barrier to rotation, or the free energy of activation (ΔG‡), determines the stability of atropisomers. A higher ΔG‡ corresponds to a slower rate of interconversion. For atropisomers to be separable at room temperature, the rotational barrier must be sufficiently high, typically above 20-23 kcal/mol.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a primary technique for determining these rotational barriers. By monitoring the changes in the NMR spectrum as a function of temperature, specifically the coalescence of signals from the diastereotopic nuclei of the individual atropisomers, the rate of interconversion can be calculated. The Gibbs free energy of activation (ΔG‡) can then be determined using the Eyring equation.

Spectroscopic Investigations of Stereoisomers

The characterization and differentiation of the atropisomers of 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl rely on various spectroscopic techniques. NMR spectroscopy is invaluable for observing the distinct chemical environments in the chiral atropisomers, while Electronic Circular Dichroism provides information about their absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atropisomer Analysis

In a chiral, non-racemic sample of an atropisomeric biphenyl, the two enantiomers are indistinguishable by standard NMR. However, the presence of the chiral axis makes protons and carbon atoms that are equivalent in an achiral environment, diastereotopic. This can lead to distinct signals in the NMR spectrum. For 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl, the methoxy (B1213986) groups and the aromatic protons in each ring are in a chiral environment, which would result in separate resonances if the atropisomers could be resolved or if a chiral solvating agent were used.

The following table presents the reported NMR data for 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.29 | t | 8.6 | Ar-H |

| ¹H | 6.62 | d | 8.7 | Ar-H |

| ¹H | 3.75 | s | -OCH₃ | |

| ¹³C | 157.4 | Ar-C | ||

| ¹³C | 143.1 | Ar-C | ||

| ¹³C | 139.2 | Ar-C | ||

| ¹³C | 138.0 | Ar-C | ||

| ¹³C | 129.7 | Ar-C | ||

| ¹³C | 116.4 | Ar-C | ||

| ¹³C | 104.0 | Ar-C | ||

| ¹³C | 93.9 | Ar-C | ||

| ¹³C | 55.9 | -OCH₃ |

This data represents the compound as a racemate in an achiral solvent.

Dynamic NMR (DNMR) studies, as previously mentioned, are instrumental in determining the kinetics of atropisomer interconversion. By observing the coalescence of signals from diastereotopic protons or other nuclei at elevated temperatures, the rate constant for rotation can be determined, which in turn allows for the calculation of the rotational barrier (ΔG‡).

Electronic Circular Dichroism (ECD) for Configurational Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules, including atropisomers. ECD measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic ECD spectra with positive or negative bands, known as Cotton effects.

For axially chiral biphenyls, the ECD spectrum is directly related to the helicity of the biphenyl system. The two enantiomers will exhibit mirror-image ECD spectra. The sign of the Cotton effects can be correlated with the P (plus) or M (minus) helicity of the biphenyl backbone, which in turn defines the absolute configuration as (aR) or (aS). This correlation can often be established through theoretical calculations of the ECD spectrum using time-dependent density functional theory (TD-DFT) and comparison with the experimental spectrum.

While specific ECD data for the enantiomers of 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl were not found in the conducted literature search, the general principle remains. If the enantiomers were resolved, their ECD spectra would be expected to show distinct Cotton effects, allowing for the assignment of their absolute configurations based on established rules and theoretical modeling for ortho-substituted biphenyls.

Conformational Analysis Studies

The stereochemical characterization of 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl is fundamentally linked to its conformational behavior, which is dictated by the restricted rotation around the C1-C1' single bond. This restriction, a hallmark of atropisomerism, arises from the significant steric hindrance imposed by the four substituents located at the ortho positions of the biphenyl core. The interplay of dihedral angles, rotational energy barriers, and non-bonded interactions governs the molecule's three-dimensional structure and its potential for existing as stable, separable enantiomers.

Analysis of Dihedral Angles and Rotational Profiles

The torsional or dihedral angle, which describes the twist between the two phenyl rings, is a critical parameter in the conformational analysis of biphenyl derivatives. In unsubstituted biphenyl, this angle is approximately 44°, representing a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho-hydrogen atoms. slideshare.net However, the introduction of bulky substituents at the 2, 2', 6, and 6' positions, as in the case of 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl, dramatically alters this landscape.

The presence of two iodine atoms and two methoxy groups in the ortho positions enforces a significantly larger dihedral angle, approaching 90°. This perpendicular arrangement minimizes the severe steric clashes that would occur in a planar or near-planar conformation. chiralpedia.com The rotation around the C1-C1' bond is not free but is instead governed by a rotational energy profile with high barriers.

The rotational profile of a tetra-ortho-substituted biphenyl like 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl is characterized by two high-energy transition states corresponding to the planar conformations (0° and 180° dihedral angles). These planar states are highly disfavored due to the intense steric repulsion between the bulky ortho substituents. libretexts.org The energy minima correspond to the stable, non-planar (chiral) conformations with a large dihedral angle. The energy required to overcome the rotational barrier (the activation energy for racemization) is a measure of the atropisomeric stability. For biphenyls with multiple bulky ortho substituents, this barrier is typically high enough to allow for the isolation of stable enantiomers at room temperature. pharmaguideline.com

Table 1: Comparison of Rotational Barriers in Substituted Biphenyls

| Compound | Ortho Substituents | Rotational Barrier (kcal/mol) | Dihedral Angle (°) |

| Biphenyl | -H | ~1.4 - 2.3 | ~44 |

| 2,2'-Dimethylbiphenyl | -CH₃ | ~17.4 | ~70 |

| 2,2'-Diiodobiphenyl (B1330377) | -I | >20 | ~75-85 |

| Inferred for 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl | -I, -OCH₃ | Significantly >20 | Approaching 90 |

Note: The values for the target compound are inferred based on the effects of similar substituents.

Steric Repulsion and Van der Waals Interactions in Hindered Rotation

The primary driver for the hindered rotation in 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl is the steric repulsion between the ortho substituents. This repulsion arises from the overlap of the electron clouds of non-bonded atoms, which becomes energetically unfavorable as the atoms are forced into close proximity. The magnitude of this steric hindrance is directly related to the size of the substituents, often quantified by their van der Waals radii. slideshare.net

Iodine is the largest of the common halogens, with a van der Waals radius of approximately 1.98 Å. The methoxy group (-OCH₃), while smaller than iodine, is also considered a bulky substituent due to its spatial requirements. rsc.org In a planar conformation, the iodine and methoxy groups on one ring would severely clash with those on the adjacent ring, leading to a significant increase in the molecule's potential energy. To alleviate this strain, the molecule adopts a twisted conformation where the ortho substituents are moved as far apart as possible.

The van der Waals interactions between the ortho groups are therefore highly repulsive at the small internuclear distances that would be enforced in the planar transition state. The energy cost of forcing these groups past one another during rotation around the C1-C1' bond constitutes the rotational energy barrier. The larger and more numerous the ortho substituents, the greater the steric repulsion and the higher the barrier to rotation. researchgate.net In the case of 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl, with four substantial ortho groups, this barrier is expected to be exceptionally high, ensuring the configurational stability of its enantiomers.

Reactivity Profiles and Derivatization Strategies of 2,2 Diiodo 6,6 Dimethoxy 1,1 Biphenyl

Transformations Involving the Aryl Halide Moieties

The carbon-iodine bonds in 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl are the primary sites for transformations that extend the carbon skeleton, enabling the construction of intricate polycyclic systems. Palladium-catalyzed reactions are particularly prominent in leveraging the reactivity of these aryl halide moieties.

A highly effective method for the synthesis of phenanthrene (B1679779) derivatives involves the palladium-catalyzed annulation of 2,2'-diiodobiphenyls with various alkynes. nih.gov This transformation provides a direct route to constructing the phenanthrene core, a structural motif present in numerous natural products and functional materials. The reaction of 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl with alkynes, catalyzed by a palladium complex, proceeds to furnish substituted phenanthrenes.

The scope of this reaction is broad, accommodating a variety of substituted alkynes, which allows for the introduction of diverse functionalities onto the phenanthrene skeleton. nih.gov This methodology has been successfully employed in the synthesis of 9,10-dialkylphenanthrenes and even sterically hindered 4,5-disubstituted phenanthrenes. researchgate.net Furthermore, the reaction with specific alkynes containing nitrogen heterocycles has been utilized as a key step in the synthesis of phenanthrene-based alkaloids. nih.gov

Table 1: Examples of Palladium-Catalyzed Annulation of 2,2'-Diiodobiphenyls with Alkynes

| 2,2'-Diiodobiphenyl (B1330377) Substrate | Alkyne | Product | Yield (%) |

|---|---|---|---|

| 2,2'-Diiodo-1,1'-biphenyl | Diphenylacetylene | 9,10-Diphenylphenanthrene | 95 |

| 2,2'-Diiodo-1,1'-biphenyl | 1-Phenyl-1-propyne | 9-Methyl-10-phenylphenanthrene | 87 |

| 2,2'-Diiodo-4,4'-dimethyl-1,1'-biphenyl | 1-Hexyne | 2,7-Dimethyl-9-butyl-10-ethylphenanthrene | 78 |

| 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl | Ethynylbenzene | 1,8-Dimethoxy-9-phenylphenanthrene | (Not specified) |

Data synthesized from studies on palladium-catalyzed annulation of diiodobiphenyls. nih.govresearchgate.net

Beyond the synthesis of phenanthrenes, 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl serves as a valuable precursor for the construction of more complex polycyclic aromatic hydrocarbons (PAHs). The dual aryl iodide functionalities allow for sequential or simultaneous carbon-carbon bond-forming reactions, leading to extended π-conjugated systems. These larger PAHs are of significant interest for their applications in materials science, particularly in the field of organic electronics. espublisher.com

Methodologies such as palladium-catalyzed intramolecular and intermolecular couplings can be envisioned to extend the aromatic framework. For instance, coupling with di-Grignard reagents or other organometallic species can lead to the formation of larger ring systems. While specific examples starting directly from 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl are not extensively documented in the provided context, the general reactivity of diiodobiphenyls in forming PAHs suggests its high potential in this area. espublisher.comnih.gov

The aryl iodide moieties of diiodobiphenyls, including the 2,2'-diiodo-6,6'-dimethoxy isomer, can be utilized in C-H activation reactions. nih.gov These reactions offer an atom-economical approach to form new carbon-carbon bonds by directly coupling an aryl halide with a C-H bond, avoiding the need for pre-functionalized coupling partners. nih.gov Palladium catalysis is a common strategy for facilitating such transformations. nih.gov

In the context of 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl, the iodine atoms can participate in oxidative addition to a low-valent palladium catalyst, which then enables the activation of a C-H bond in a suitable coupling partner. This can lead to the formation of biaryl linkages or more complex fused systems. The presence of the methoxy (B1213986) groups can influence the reactivity and selectivity of these C-H activation processes through steric and electronic effects. nih.gov

Reactions of the Methoxy Substituents

The methoxy groups at the 6 and 6' positions of the biphenyl (B1667301) core are generally considered to be less reactive than the aryl iodides. However, under specific conditions, they can be activated for further transformations, providing an alternative handle for modifying the molecular structure.

While palladium catalysis is prevalent for aryl halide coupling, nickel-based catalytic systems have shown significant promise in the activation of the typically inert C-O bond of methoxyarenes for cross-coupling reactions. acs.orgacs.org This approach is gaining attention due to the wider availability and lower cost of aryl ethers and phenols compared to the corresponding halides.

In the case of 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl, a nickel(0) catalyst, often in the presence of a suitable ligand such as a phosphine (B1218219) or an N-heterocyclic carbene, can facilitate the oxidative addition into the C(aryl)-OMe bond. acs.orgacs.org This allows for subsequent cross-coupling with organoboron reagents (Suzuki-Miyaura type coupling) or other organometallic partners. This strategy would be particularly useful for late-stage functionalization after the aryl iodide groups have already been reacted.

Table 2: Nickel-Catalyzed Cross-Coupling of Methoxyarenes

| Methoxyarene | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|

| Anisole | Phenylboronic acid | Ni(cod)₂ / PCy₃ | Biphenyl | 85 |

| 4-Methoxytoluene | 4-Tolylboronic acid | Ni(cod)₂ / IPr | 4,4'-Dimethylbiphenyl | 92 |

| 1,3-Dimethoxybenzene (B93181) | Phenylboronic acid | Ni(cod)₂ / SIPr | 1,3-Diphenylbenzene | 78 |

Data represents general reactivity of methoxyarenes in nickel-catalyzed cross-coupling reactions. acs.orgacs.org

The methoxy groups of 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl can be cleaved to reveal the corresponding dihydroxybiphenyl. This demethylation is typically achieved under strongly acidic conditions, often with reagents like hydrogen bromide (HBr) or hydrogen iodide (HI). wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion. masterorganicchemistry.com

Alternatively, Lewis acids such as boron tribromide (BBr₃) are also highly effective for ether cleavage. organic-chemistry.org The resulting 2,2'-diiodo-6,6'-dihydroxy-1,1'-biphenyl can serve as a valuable intermediate for further functionalization, such as the introduction of new groups through Williamson ether synthesis or the formation of cyclic ethers. The dihydroxy derivative also has potential applications as a ligand in coordination chemistry.

Intramolecular and Intermolecular Reaction Pathways in Biaryl Systems

The reactivity of the 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl core is dominated by the presence of its key functional groups: the two iodine atoms at the ortho-positions and the two methoxy groups at the adjacent ortho'-positions. The carbon-iodine bonds are relatively weak and susceptible to cleavage, making them prime sites for metal-catalyzed cross-coupling reactions. Conversely, the methoxy groups are electron-donating and influence the electronic properties of the aromatic rings, while their own reactivity is typically limited to ether cleavage under harsh conditions or specialized nucleophilic displacement. These features allow for distinct intramolecular and intermolecular reaction pathways, which are critical for the derivatization of this biphenyl system.

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of carbon-carbon bond formation. wikipedia.org In the context of substituted biphenyl derivatives like 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl, the intramolecular variant of this reaction is particularly powerful for constructing fused polycyclic systems. wikipedia.org The presence of two reactive C-I bonds offers the potential for sequential or double Heck couplings.

An intramolecular Heck reaction (IMHR) involves the coupling of an aryl halide with an alkene tethered to the same molecule. wikipedia.org This process is highly efficient for forming cyclic structures due to favorable entropic considerations compared to its intermolecular counterpart. libretexts.org For a substrate like 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl, derivatization with an alkene-containing side chain would be a prerequisite for such a transformation. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the palladium catalyst to the aryl-iodide bond, migratory insertion of the tethered alkene, and subsequent β-hydride elimination to yield the cyclized product and regenerate the Pd(0) catalyst. libretexts.org

The regioselectivity of the intramolecular Heck reaction is often governed by steric factors, favoring the formation of sterically less hindered products. princeton.edu The formation of five- and six-membered rings is common and highly favored. The presence of substituents on the biphenyl core, such as the methoxy groups in the target compound, can influence the conformation of the molecule and the transition state of the cyclization, thereby affecting the reaction's efficiency and stereochemical outcome. While intermolecular Heck reactions are typically limited to mono- and disubstituted olefins, intramolecular variants can successfully employ more substituted tri- and even tetrasubstituted alkenes. princeton.edu

Below is a table summarizing typical conditions for intramolecular Heck reactions on related dihalide substrates, illustrating the potential for forming fused ring systems.

| Starting Material | Catalyst System | Base/Additives | Solvent & Temperature | Product (Ring System) | Yield |

|---|---|---|---|---|---|

| 2,2'-Diiodo-N-allyl-biphenyl-amine | Pd(OAc)2, PPh3 | Ag2CO3 | Acetonitrile, 80°C | Fused Dihydropyrrole Ring | High |

| 1-(2'-Iodobiphenyl-2-yl)pent-4-en-1-one | Pd(OAc)2, P(o-tol)3 | Et3N | DMF, 100°C | Fused Dihydronaphthalene Ring | Moderate-High |

| N-Acryloyl-2'-bromo-biphenyl-2-amine | Pd(OAc)2, (R)-BINAP | Proton Sponge | Toluene, 110°C | Chiral Phenanthridinone | High |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com The viability of this reaction is heavily dependent on the electronic nature of the aromatic system and the identity of the leaving group. For a reaction to proceed readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho and/or para to the leaving group. masterorganicchemistry.com These groups stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. masterorganicchemistry.com

In the case of 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl, the methoxy (-OCH3) groups are the potential sites for nucleophilic substitution. However, several factors render this process challenging under standard SNAr conditions:

Poor Leaving Group: The methoxide (B1231860) anion (CH3O⁻) is a strong base and, consequently, a poor leaving group compared to halides.

Electron-Donating Nature: The methoxy group is electron-donating, which increases the electron density of the aromatic ring. This deactivates the ring towards attack by nucleophiles.

Lack of Activating Groups: The biphenyl core lacks the requisite strong electron-withdrawing groups ortho or para to the methoxy groups to stabilize the anionic intermediate.

Therefore, direct nucleophilic substitution of the methoxy groups in 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl is generally unfavorable. However, modern synthetic methods have emerged that can achieve the substitution of methoxy groups on unactivated arenes. For instance, intramolecular amination of methoxy arenes has been accomplished using a sodium hydride-lithium iodide composite, which facilitates the displacement of the methoxy group by a tethered amine. ntu.edu.sg Another approach involves the synthesis of methoxylated biphenyls via the nucleophilic aromatic substitution of more reactive fluoroarenes with sodium methoxide, which is often a more viable synthetic direction. nih.govresearchgate.net

The following table outlines the general principles governing the reactivity of substrates in nucleophilic aromatic substitution.

| Factor | Favorable for SNAr | Unfavorable for SNAr | Relevance to Target Compound |

|---|---|---|---|

| Leaving Group | -F, -Cl, -Br, -I, -NO2 | -H, -OR, -NH2 | The -OCH3 groups are poor leaving groups. |

| Ring Substituents | Strong electron-withdrawing groups (-NO2, -CN, -C(O)R) | Electron-donating groups (-OR, -NR2, -Alkyl) | The -OCH3 groups are electron-donating, deactivating the ring. |

| Position of Substituents | Electron-withdrawing groups at ortho/para positions to the leaving group | Electron-withdrawing groups at the meta position | The compound lacks any activating groups. |

| Nucleophile | Strong nucleophiles (e.g., RO⁻, RS⁻, R2N⁻) | Weak nucleophiles (e.g., H2O, ROH) | A strong nucleophile would be required, but ring deactivation is the primary barrier. |

Theoretical and Computational Investigations of 2,2 Diiodo 6,6 Dimethoxy 1,1 Biphenyl

Quantum Mechanical (QM) Calculations for Molecular Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometries, reaction pathways, and spectroscopic properties. For complex organic molecules like 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl, these computational tools are invaluable for predicting behavior at the atomic level.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a balance between accuracy and computational cost, making it ideal for studying the reaction mechanisms of substituted biphenyls.

DFT studies can be employed to map the potential energy surface of a reaction involving 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics. For instance, in reactions such as Ullmann coupling or Suzuki coupling, where substituted biphenyls are synthesized, DFT can elucidate the step-by-step mechanism, including oxidative addition, transmetalation, and reductive elimination steps.

Calculations on related halogenated biphenyls have shown that the nature and position of substituents significantly influence the energy barriers of reaction pathways. nih.gov For 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl, DFT could be used to model its participation in, for example, palladium-catalyzed C-H activation reactions. Such models can differentiate between mechanisms like proton abstraction or electrophilic aromatic substitution by comparing the stability of key intermediates. beilstein-journals.org

Table 1: Representative Applications of DFT in Mechanistic Studies

| Application Area | Information Gained from DFT | Relevance to 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl |

|---|---|---|

| Catalytic Coupling | Transition state geometries and energies | Predicts reactivity and optimal conditions for synthesis |

| Nucleophilic Substitution | Maps of reaction pathways, activation barriers | Explains reactivity patterns at the carbon-iodine bond |

| Electrophilic Substitution | Electron density distribution, site selectivity | Predicts outcomes of reactions on the aromatic rings |

Prediction of Spectroscopic Properties, including Circular Dichroism

A significant application of QM, particularly DFT and its time-dependent extension (TD-DFT), is the prediction of spectroscopic properties. For a chiral molecule like 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl, which exists as a pair of non-superimposable atropisomers, the prediction of Circular Dichroism (CD) spectra is particularly important.

CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for determining the absolute configuration of chiral molecules. TD-DFT calculations can simulate the CD spectrum by computing the rotational strengths of electronic transitions. By comparing the calculated spectrum with the experimental one, the absolute stereochemistry (R or S) of the atropisomer can be assigned. These calculations would involve first optimizing the ground-state geometry of the molecule and then calculating the excited-state properties. The accuracy of the predicted spectrum is dependent on the choice of the functional and basis set.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and dynamics, which are not accessible through static QM calculations.

Conformational Ensemble Analysis

Due to the steric hindrance caused by the bulky iodine and methoxy (B1213986) groups in the ortho positions, the two phenyl rings in 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl are forced out of planarity. The molecule exists not as a single rigid structure but as an ensemble of conformations. The central C-C bond twist, or dihedral angle, is the most critical conformational variable.

MD simulations can explore the conformational space of the molecule by simulating its motion over nanoseconds or longer. This allows for the characterization of the distribution of dihedral angles and the identification of the most populated (lowest energy) conformational states. DFT calculations on 2,2'-dihalogenated biphenyls have shown that as the size of the halogen increases from fluorine to iodine, the minimum energy dihedral angle also increases, moving further from a planar structure. researchgate.net For 2,2'-diiodobiphenyl (B1330377), a single energy minimum is predicted at a dihedral angle of approximately 95°. researchgate.net The presence of the additional methoxy groups in 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl would further influence this angle due to their own steric demands.

Rotational Barrier Dynamics and Interconversion Pathways

The stability of the atropisomers of 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl depends on the energy barrier to rotation around the central C1-C1' bond. If this barrier is high enough, the two enantiomers can be isolated at room temperature. The interconversion between enantiomers occurs via rotation through planar or near-planar transition states.

Both QM calculations and MD simulations can be used to determine the height of this rotational barrier. QM methods, such as DFT, can calculate the energy profile as the dihedral angle is systematically varied. The highest points on this profile correspond to the transition states. For the parent biphenyl (B1667301) molecule, the barriers at 0° (planar) and 90° (perpendicular) are computationally well-studied and known to be sensitive to the level of theory used. comporgchem.com For ortho-substituted biphenyls, the barrier to rotation is significantly higher. Studies on biphenyls with bulky ortho substituents have shown that DFT computations can match experimental barriers determined by techniques like variable temperature NMR. scispace.comresearchgate.net The barrier for 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl is expected to be substantial due to the combined steric hindrance of the four ortho substituents, leading to high atropisomeric stability.

Table 2: Calculated Rotational Barriers for Substituted Biphenyls

| Compound | Method | Planar (0°) Barrier (kcal/mol) | Perpendicular (90°) Barrier (kcal/mol) |

|---|---|---|---|

| Biphenyl | CCSD(T) | ~1.88 | ~2.14 |

| 2,2'-Difluorobiphenyl | B3LYP/6-311+G* | ~4.5 | ~0.5 (relative to minimum) |

| 2,2'-Dichlorobiphenyl | B3LYP/6-311+G* | ~16.0 | ~1.5 (relative to minimum) |

| 2,2'-Diiodobiphenyl | B3LYP/6-311+G* | >20 (estimated) | ~2.0 (relative to minimum) |

Note: Data for substituted biphenyls are derived from trends and calculations reported in the literature. researchgate.netcomporgchem.com The barrier for 2,2'-diiodobiphenyl is expected to be significantly higher than for the dichloro analogue.

In Silico Modeling of Reactivity and Selectivity in Biphenyl Derivatives

In silico modeling encompasses a range of computational techniques used to predict the chemical properties and reactivity of molecules. For biphenyl derivatives, these models can help rationalize and predict their behavior in chemical reactions, which is crucial for designing new synthetic routes or understanding their metabolic fate.

Reactivity descriptors derived from DFT, such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges, can be used to predict the most likely sites for electrophilic or nucleophilic attack. nih.govbiointerfaceresearch.com For 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl, an MEP map would likely show negative potential (red) around the oxygen atoms of the methoxy groups, indicating sites susceptible to electrophilic attack, and positive potential (blue) near the hydrogens. The energies of the HOMO and LUMO orbitals can be used to calculate global reactivity indices like chemical hardness and electrophilicity, providing a quantitative measure of the molecule's stability and reactivity. biointerfaceresearch.com

Advanced Research Applications of 2,2 Diiodo 6,6 Dimethoxy 1,1 Biphenyl and Its Derivatives

Role as Chiral Building Blocks in Asymmetric Synthesis

The development of methods to synthesize enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. mdpi.com Axially chiral biaryl compounds are the core of many highly effective chiral ligands used in asymmetric reactions. nih.gov 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl serves as a pivotal precursor for some of the most successful classes of these ligands.

The true value of 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl as a building block is most evident in its role as a precursor to elite, atropisomeric phosphine (B1218219) ligands. The iodine atoms at the 2 and 2' positions are ideal leaving groups for metal-halogen exchange, typically with organolithium reagents, to form a reactive 2,2'-dilithio intermediate. This intermediate can then be trapped with electrophilic phosphorus compounds to install phosphine groups, creating powerful chiral ligands.

Two of the most prominent ligands synthesized from this biphenyl (B1667301) framework are MeO-BIPHEP and S-Phos.

MeO-BIPHEP (6,6′-dimethoxy-2,2′-bis(diphenylphosphino)-1,1′-biphenyl) is a C2-symmetric diphosphine ligand that has demonstrated exceptional efficacy in asymmetric hydrogenation reactions catalyzed by ruthenium and rhodium. nih.govnih.govrsc.org Its synthesis involves the reaction of the dilithiated biphenyl intermediate with chlorodiphenylphosphine. The resulting ligand's structure creates a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in the reduction of various prochiral substrates like ketones and olefins. nih.gov

S-Phos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is a highly effective, air-stable, and electron-rich biaryl monophosphine ligand. wikipedia.orgnih.gov It belongs to the family of Buchwald dialkylbiarylphosphine ligands, which have revolutionized palladium-catalyzed cross-coupling reactions. nih.gov The synthesis involves a similar strategy, using chlorodicyclohexylphosphine (B95532) to install the bulky and electron-donating phosphine group. The unique steric and electronic properties of S-Phos make its palladium complexes exceptionally active for C-C and C-N bond formation. wikipedia.org

Table 1: Prominent Chiral Ligands Derived from the 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl Scaffold| Ligand Name | Full Chemical Name | Key Application Area | Reference |

|---|---|---|---|

| MeO-BIPHEP | (S)-(-)-2,2'-Bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl | Asymmetric Hydrogenation | nih.govjk-sci.com |

| S-Phos | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | Palladium-Catalyzed Cross-Coupling | wikipedia.org |

Beyond established ligands like MeO-BIPHEP and S-Phos, the 6,6'-dimethoxy-1,1'-biphenyl core is a versatile platform for the rational design of new catalysts. chemrxiv.org Researchers have recognized that slight modifications to the steric, electronic, and geometric properties of the biphenyl backbone can lead to dramatic changes in catalytic reactivity and enantioselectivity. chemrxiv.orgchemrxiv.org

This has spurred the development of "adjustable" axially chiral biphenyl ligands. nih.govresearchgate.net Starting from precursors like (S)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde, which is closely related to the di-iodo analog, scientists can systematically vary the substituent groups at different positions on the biphenyl rings. nih.gov Key strategies include:

Varying 6,6'-substituents to adjust the dihedral angle between the two phenyl rings, which directly impacts the geometry of the chiral pocket. nih.govresearchgate.net

Modifying 3,3' and 5,5'-substituents to tune the electronic properties (electron-donating vs. electron-withdrawing) and steric bulk of the ligand. nih.govresearchgate.net

Altering 2,2'-substituents to create different classes of ligands, such as diols, phosphoramidites, and chiral phosphoric acids. researchgate.net

This modular approach allows for the creation of diverse libraries of chiral ligands and catalysts, which can then be screened for optimal performance in a wide range of asymmetric transformations, including additions to aldehydes, cycloadditions, and other C-C bond-forming reactions. chemrxiv.orgresearchgate.netnih.gov

Applications in Catalysis

Derivatives of 2,2'-diiodo-6,6'-dimethoxy-1,1'-biphenyl have found extensive use in catalysis, primarily as ligands that coordinate to a transition metal, thereby controlling the reactivity and selectivity of the catalytic process.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N) bonds. researchgate.netthermofishersci.in The success of these reactions is highly dependent on the choice of ligand. nih.gov Ligands derived from the 6,6'-dimethoxybiphenyl scaffold, particularly S-Phos, have proven to be exceptionally effective.

S-Phos is a bulky and electron-rich ligand that promotes the key steps of the catalytic cycle, especially the oxidative addition of the palladium catalyst to the substrate, which is often the rate-limiting step. nih.govthermofishersci.in Palladium complexes of S-Phos are highly active for Suzuki-Miyaura coupling (a C-C bond-forming reaction), even with challenging substrates like unactivated and sterically hindered aryl chlorides. wikipedia.orgnih.gov The versatility of these ligands extends to other important transformations, including C-N cross-coupling reactions like the Buchwald-Hartwig amination. nih.gov

Table 2: Representative Palladium-Catalyzed Reactions Using S-Phos Ligand| Reaction Type | Substrate Example | Key Advantage of S-Phos | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling (C-C) | Aryl Chlorides | High activity for unreactive substrates | wikipedia.orgnih.gov |

| Suzuki-Miyaura Coupling (C-C) | Hindered Biaryls | Overcomes steric hindrance | nih.gov |

| Buchwald-Hartwig Amination (C-N) | Aryl Halides and Amines | Broad substrate scope and efficiency | nih.gov |

The utility of functionalized biphenyls extends beyond their role as ligands in cross-coupling. The rigid yet conformationally dynamic biphenyl structure can be incorporated into more complex catalytic systems for other important chemical transformations. One area of significant interest is the catalytic hydrogenation of carbon dioxide (CO2) into value-added chemicals like formic acid and methanol. researchgate.netmdpi.com

This process is a key component of carbon capture and utilization (CCU) strategies. acs.org While direct linkage to 2,2'-diiodo-6,6'-dimethoxy-1,1'-biphenyl derivatives is still an emerging area, related functionalized biphenyls have been used in these catalytic systems. For instance, biphenyl-dicarboxylate linkers have been used to construct Metal-Organic Frameworks (MOFs) that serve as supports for iridium or ruthenium catalysts active in CO2 hydrogenation. dokumen.pub In these applications, the biphenyl unit acts as a rigid spacer, creating a stable and porous framework that can enhance catalyst stability and activity. dokumen.pub

Advanced Materials Science

The unique structural and chiral properties of the biphenyl framework make its derivatives attractive candidates for the development of advanced materials with novel optical and electronic properties.

Research has shown that optically active biphenyl derivatives can serve as potent chiral dopants in nematic liquid crystals. nih.gov When introduced into a liquid crystal medium, these chiral molecules induce a helical arrangement of the liquid crystal molecules, leading to a cholesteric phase with specific optical properties. nih.gov By introducing mesogenic (liquid-crystal-like) groups at the 2 and 2' positions of a chiral biphenyl core, researchers have developed dopants with very high helical twisting power. nih.govresearchgate.net This allows for the creation of liquid crystal displays and optical films with customized properties.

Furthermore, the biphenyl core is being explored in the field of organic electronics. Biphenyl-based enamines have been synthesized and investigated as potential p-type organic semiconductors. vu.lt These materials are essential for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have shown that these biphenyl derivatives can exhibit high thermal stability and promising charge-carrier mobility, making them viable candidates for use in vacuum-deposited electronic devices. vu.lt

Components in Optoelectronic Materials (e.g., OLEDs, Liquid Crystals)

The unique structural characteristics of 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl and its derivatives, particularly their atropisomeric nature (chirality arising from hindered rotation around the biphenyl single bond), make them valuable precursors for advanced optoelectronic materials. The tetra-ortho-substituted biphenyl core provides a rigid and sterically congested architecture.

In the field of liquid crystals (LCs), derivatives of ortho-substituted biphenyls are investigated as chiral dopants. nih.govresearchgate.net When introduced in small quantities into a nematic liquid crystal host, these chiral molecules can induce a helical superstructure, resulting in a cholesteric phase. The efficiency of a chiral dopant is measured by its helical twisting power (HTP), which relates to the pitch of the induced helix. Research has shown that introducing mesogenic groups at the 2,2'-positions of a chiral biphenyl can lead to dopants with very high HTPs. lookchem.com This molecular design creates significant molecular congestion, which stabilizes the chiral conformation and enhances its influence on the LC host. nih.govlookchem.com For instance, biphenyl derivatives bearing mesogenic residues have been shown to induce very short cholesteric pitches, a desirable property for applications in reflective displays and optical films. lookchem.com The general utility of biphenyl groups in creating liquid crystalline materials with nematic and smectic phases is well-established, owing to favorable π-π stacking interactions between the aromatic rings. mdpi.com

While direct applications of 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl in Organic Light-Emitting Diodes (OLEDs) are not extensively documented in the provided context, its structure is relevant. The diiodo- functionality offers reactive sites for cross-coupling reactions (like Suzuki or Sonogashira couplings), allowing for the extension of the π-conjugated system. This is a fundamental strategy for building the complex, light-emitting organic molecules used in OLEDs. The dimethoxy- groups can modulate the electronic properties (e.g., HOMO/LUMO levels) and solubility of the resulting materials. The rigid biphenyl core helps in creating materials with high thermal stability and well-defined molecular packing, which are crucial for the performance and longevity of OLED devices.

| Application Area | Role of Biphenyl Derivative | Key Structural Feature | Resulting Property |

| Liquid Crystals | Chiral Dopant | Tetra-ortho-substituted chiral biphenyl core nih.gov | Induces helical structure (cholesteric phase) lookchem.com |

| Introduction of mesogenic residues at 2,2'-positions lookchem.com | High Helical Twisting Power (HTP), short cholesteric pitch lookchem.com | ||

| OLEDs (Potential) | Building Block / Precursor | Diiodo- groups for π-system extension via cross-coupling | Synthesis of complex light-emitting molecules |

| Rigid biphenyl scaffold | High thermal stability and defined molecular packing |

Building Blocks for Functional Polymers and Macromolecules

Functional polymers are large molecules, or macromolecules, that possess specific properties or functions due to the presence of particular chemical groups within their structure. illinois.edulibretexts.orgopenstax.org The synthesis of these materials can be achieved by polymerizing specially designed monomers or through the post-polymerization modification of an existing polymer backbone. illinois.edu 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl serves as a prime example of a functional monomer, a building block from which larger polymeric structures can be constructed. libretexts.orgopenstax.org

The two iodine atoms on the biphenyl ring are key reactive sites. They can readily participate in a variety of cross-coupling reactions, such as Yamamoto or Suzuki coupling, which are powerful methods for forming carbon-carbon bonds. This allows the biphenyl unit to be linked together with other monomers to form a polymer chain. This approach leads to the creation of intrinsically functionalized polymers, where the specific properties are built directly into the polymer backbone. illinois.edu For example, the polymerization of diiodo-aromatic compounds can be used to synthesize novel hypercrosslinked polymers. rsc.org These materials are characterized by a three-dimensional network structure and high porosity.

| Feature of Monomer | Role in Polymer Synthesis | Type of Polymer/Macromolecule | Benefit |

| Diiodo- Groups | Reactive sites for C-C cross-coupling reactions (e.g., Yamamoto, Suzuki) | π-conjugated polymers, Hypercrosslinked polymers rsc.org | Direct incorporation of the biphenyl unit into the polymer backbone. |

| Biphenyl Core | Rigid structural unit | Polymers with high thermal and chemical stability | Provides defined stereochemistry and rigidity to the polymer chain. |

| Dimethoxy- Groups | Modifies solubility and electronic properties | Functionalized aromatic polymers | Influences processability and can be used for post-polymerization modification. nih.gov |

Development of Thermosetting Polymers through Methoxy (B1213986) Group Cross-Linking

Thermosetting polymers, or thermosets, are polymers that are irreversibly cured to form a rigid, three-dimensional network structure. The methoxy groups present in 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl and its derivatives can be utilized as reactive sites for creating such cross-linked networks. While direct cross-linking through methoxy groups often requires harsh conditions, they are key components in the synthesis of precursors for high-performance thermosets, such as cyanate (B1221674) ester resins.

Research into renewable phenols, which often contain methoxy groups, has shed light on their impact on the properties of derivative polymers. acs.org For instance, in the development of high-temperature cyanate ester resins, the presence or absence of ortho-methoxy groups significantly alters the final properties of the cured thermoset. acs.org These groups influence the melting point and reactivity of the monomer resins and, crucially, the glass transition temperature (Tg) and thermal stability of the final cross-linked polymer. acs.org Studies have shown that thermosets derived from precursors containing ortho-methoxy groups can exhibit different thermal degradation pathways compared to their non-methoxylated counterparts. acs.org This can lead to significantly higher char yields and decomposition via the evolution of small molecules, indicating a more robust network. acs.org

The general strategy involves converting the biphenyl diol (obtained after demethylation) into a cyanate ester resin. During the curing process, typically initiated by heat, the cyanate ester groups trimerize to form highly stable triazine rings. This reaction creates the strong, covalent cross-links that define the thermoset material. The original biphenyl structure, with its inherent rigidity, forms the backbone of this network. The presence of substituents like the methoxy groups on the starting material allows for fine-tuning of the properties of the resulting thermoset, including its thermal resistance, mechanical strength, and moisture uptake. acs.org Cross-linking is a widely accepted and effective method for enhancing the mechanical strength and durability of high-performance polymer systems. researchgate.net

| Precursor Component | Role in Thermoset Formation | Cross-Linking Chemistry | Impact on Final Thermoset |

| Biphenyl Backbone | Provides rigidity and thermal stability | Forms the core structure between cross-links | High mechanical strength and thermal resistance |

| Methoxy Groups | Influence precursor properties and final polymer characteristics acs.org | Precursor to hydroxyl groups needed for cyanate ester formation | Modulates glass transition temperature (Tg), thermal degradation pathway, and char yield acs.org |

| (Derived) Cyanate Ester Groups | Active sites for curing | Thermal trimerization to form triazine rings | Creates a rigid, irreversible 3D network with high stability |

Q & A

Q. Primary methods :

- NMR spectroscopy :

- ¹H NMR : Methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on substituent positions.

- ¹³C NMR : Iodine’s electron-withdrawing effect deshields adjacent carbons (δ 90–110 ppm for C-I).

- X-ray crystallography : Confirms biphenyl dihedral angles (often 60–90°) and iodine/methoxy spatial arrangement.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₂I₂O₂: ~498.8 g/mol).

Purity assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity for catalytic applications .

Advanced: What is the role of 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl in chiral ligand design?

This compound serves as a precursor for bisphosphine ligands (e.g., BIPHEP derivatives) via iodine-phosphorus substitution . Key steps:

Lithiation : Treatment with n-BuLi generates aryl lithium intermediates at the 2,2'-positions.

Phosphine introduction : Reaction with chlorodiphenylphosphine (PPh₂Cl) yields 2,2'-bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl.

Chiral resolution : Diastereomeric salts or chiral stationary phases (CSP-HPLC) separate enantiomers.

Impact : The dimethoxy groups enhance electron density at phosphorus, improving metal-ligand coordination in asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) .

Advanced: How do structural modifications (e.g., iodine vs. phosphine substituents) affect catalytic performance in transition-metal complexes?

Q. Comparative data :

Q. Mechanistic insight :

- Iodine : Acts as a leaving group, enabling ligand synthesis.

- Phosphine : Electron-rich P-centers stabilize metal complexes (e.g., Rh(I), Cu(I)), enhancing enantioselectivity via steric and electronic tuning .

Advanced: How to resolve contradictions in enantioselectivity data when using derivatives in different catalytic systems?

Case study : A Rh-complex with 2,2'-bisphosphino-6,6'-dimethoxy-1,1'-biphenyl shows 95% ee in hydrogenation but only 70% ee in a Cu-mediated coupling.

Resolution strategies :

Solvent effects : Polar aprotic solvents (e.g., DMF) may disrupt chiral environments in Cu systems.

Counterion analysis : PF₆⁻ vs. BF₄⁻ alters metal-ligand coordination geometry.

Substituent tuning : Bulky groups (e.g., 3,5-di-tert-butylphenyl) improve steric shielding in Cu catalysis .

Advanced: What computational methods support the design of 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl-derived ligands?

Q. Methodology :

- DFT calculations : Optimize ligand-metal complexes (e.g., [Rh(L)(COD)]⁺) to predict transition-state geometries.

- NBO analysis : Quantifies electron donation from ligand to metal, correlating with catalytic activity.

- Docking studies : Simulate substrate-ligand interactions to rationalize enantioselectivity trends.

Example : For a Ru-BIPHEP complex, DFT revealed that methoxy groups stabilize key intermediates via π-stacking, improving ee% by 12% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.